molecular formula C17H18F2N4O2 B2922253 N-(2,6-difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide CAS No. 2034295-47-9

N-(2,6-difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide

Cat. No.: B2922253
CAS No.: 2034295-47-9
M. Wt: 348.354
InChI Key: VPQQEBUNLJXXTC-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide is a synthetically designed pyrrolidine carboxamide derivative of interest in medicinal chemistry and pre-clinical research. Its molecular structure incorporates several key features: a pyrrolidine ring serving as a scaffold, a 2,6-difluorophenyl group, and a 4,6-dimethylpyrimidinyl ether moiety. The inclusion of fluorine atoms on the phenyl ring is a common strategy in drug design, as it can enhance metabolic stability and improve bioavailability, while the pyrimidine group may contribute to target binding affinity . Compounds with this specific structure are investigated for their potential as enzyme inhibitors. Research into similar molecular frameworks suggests possible activity against kinase targets such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical pathways in cellular proliferation and angiogenesis research . As such, this compound is a valuable chemical tool for researchers exploring new therapeutic agents, primarily in the fields of oncology and other proliferative diseases. It is provided For Research Use Only. This product is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O2/c1-10-8-11(2)21-16(20-10)25-12-6-7-23(9-12)17(24)22-15-13(18)4-3-5-14(15)19/h3-5,8,12H,6-7,9H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQQEBUNLJXXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)NC3=C(C=CC=C3F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide (CAS Number: 2034295-47-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly as a selective phosphodiesterase-4 (PDE4) inhibitor. This article provides a detailed examination of its biological activity based on available research findings.

PropertyValue
Molecular FormulaC17H18F2N4O2
Molecular Weight348.35 g/mol
CAS Number2034295-47-9

Biological Activity

PDE4 Inhibition
PDE4 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses. Inhibition of PDE4 can lead to increased levels of cAMP, resulting in reduced activation of inflammatory cells such as eosinophils and neutrophils .

In Vitro Studies
In vitro studies have shown that this compound exhibits significant inhibitory activity against PDE4. The IC50 values for this compound in enzyme assays are reported to be in the low nanomolar range, indicating potent activity .

In Vivo Efficacy
Animal models have demonstrated that this compound effectively reduces airway hyperreactivity and inflammation in conditions such as asthma. For instance, in ovalbumin-induced asthmatic mice, administration of the compound resulted in a dose-dependent decrease in airway resistance and eosinophil infiltration into lung tissue .

Case Studies

  • Asthma Model Study
    In a study involving ovalbumin-sensitized mice, the administration of this compound led to:
    • Reduction in Methacholine-Induced Airway Hyperreactivity: The compound significantly lowered airway hyperreactivity compared to control groups.
    • Histological Improvements: Lung histology showed reduced eosinophilic infiltration and improved structural integrity of the airways .
  • Neutrophilia Model Study
    Another study assessed the effects of this compound on lipopolysaccharide-induced neutrophilia. Results indicated that treatment with the compound effectively diminished neutrophil counts and inflammatory markers in bronchoalveolar lavage fluid, suggesting its potential as an anti-inflammatory agent .

The mechanism by which this compound exerts its effects primarily involves the inhibition of PDE4. This leads to increased cAMP levels within cells, which can modulate various signaling pathways associated with inflammation and immune responses. The compound's structure allows it to selectively target PDE4 over other phosphodiesterases, enhancing its therapeutic profile for respiratory diseases .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrrolidine-Carboxamide Derivatives

Compound Name Substituents on Pyrrolidine Ring Aromatic Group on Carboxamide Molecular Formula Molecular Weight CAS Number Source
N-(2,6-Difluorophenyl)-3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidine-1-carboxamide 4,6-Dimethylpyrimidin-2-yloxy at C3 2,6-Difluorophenyl C₁₇H₁₇F₂N₄O₂ 365.35 Not provided Target compound
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridin-4-yl)-4-methylphenyl)-3-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide (Compound B) 2,2,2-Trifluoroethyl at C3; morpholinopyridine substituent 4-Methylphenyl C₂₆H₃₁F₃N₅O₃ 542.55 Not provided Patent
N-(3,4-Dimethylphenyl)-3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide (Compound C) 2,6-Dimethylpyrimidin-4-yloxy at C3 3,4-Dimethylphenyl C₁₉H₂₄N₄O₂ 340.40 2097930-69-1 Chemical database

Key Structural Differences :

  • Pyrimidine Substituent Position : The target compound features a pyrimidin-2-yloxy group, while Compound C has a pyrimidin-4-yloxy substitution. This positional isomerism may influence molecular geometry and intermolecular interactions, such as hydrogen bonding or π-π stacking .
  • Fluorination vs. Methylation: The 2,6-difluorophenyl group in the target compound contrasts with the 3,4-dimethylphenyl group in Compound C.
  • Additional Functional Groups : Compound B incorporates a morpholine ring and a trifluoroethyl group, which may enhance solubility and metabolic stability, as suggested by its patent listing for solid-state formulations .

Physicochemical and Pharmacological Implications

  • Metabolic Stability: Fluorine atoms are known to resist oxidative metabolism, suggesting the target compound may have a longer half-life than Compound C. In contrast, Compound B’s morpholine and hydroxypropan-2-yl groups could introduce sites for Phase I/II metabolism .
  • Binding Interactions : The pyrimidin-2-yloxy group in the target compound may adopt a distinct orientation compared to the pyrimidin-4-yloxy group in Compound C, altering interactions with target proteins (e.g., kinases or GPCRs).

Patent and Application Contexts

  • The trifluoroethyl group may contribute to enhanced target engagement .
  • Compound C : Listed in chemical databases with a defined SMILES string but lacks patent or pharmacological data, limiting insights into its applications .

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